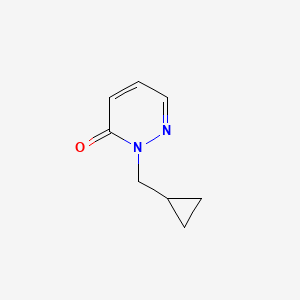

2-(Cyclopropylmethyl)-2,3-dihydropyridazin-3-one

Description

Introduction to Dihydropyridazinone Chemistry

Historical Development of Pyridazinone Research

The study of pyridazinones began in the early 20th century, with initial syntheses focusing on their heterocyclic framework. The foundational work by researchers such as Fischer and Jourdan in the 1930s established methods for constructing the pyridazinone ring via cyclization reactions involving α-diketones and hydrazines. By the 1990s, advances in synthetic organic chemistry enabled the introduction of diverse substituents, including alkyl, aryl, and functionalized groups, which expanded the pharmacological potential of these compounds. For example, the discovery of pyridazinone-based antihypertensive agents in the 1980s marked a turning point, demonstrating their relevance in medicinal chemistry.

Recent milestones include the application of computational methods to predict reactivity and biological activity. A 2023 study leveraged cryo-EM and density functional theory (DFT) to optimize pyridazinone-derived proteasome inhibitors for Chagas disease, illustrating the integration of modern structural biology into heterocyclic compound development.

Significance of Dihydropyridazinones in Heterocyclic Chemistry

Dihydropyridazinones occupy a critical niche in heterocyclic chemistry due to their balanced electronic properties and structural flexibility. The partial saturation of the pyridazinone ring reduces aromaticity compared to fully unsaturated analogs, enhancing susceptibility to electrophilic and nucleophilic attacks at specific positions. This reactivity enables functionalization at the N1, C4, and C5 positions, making these compounds valuable intermediates for synthesizing complex molecules.

The incorporation of electron-withdrawing groups, such as carbonyl moieties, further modulates ring stability and intermolecular interactions. For instance, the 2,3-dihydropyridazin-3-one scaffold exhibits tautomeric equilibria between keto and enol forms, which influence its binding affinity to biological targets like enzymes and receptors. These properties have been exploited in agrochemicals, where dihydropyridazinone derivatives act as growth inhibitors in plants, as demonstrated by the suppression of Agrostis tenuis growth via compound-induced proteostasis disruption.

Evolution of N-Substituted Pyridazinones as Research Targets

N-substitution has emerged as a key strategy for tuning the physicochemical and biological properties of pyridazinones. Early studies focused on simple alkyl and aryl groups, but the introduction of cyclopropylmethyl substituents, as seen in 2-(cyclopropylmethyl)-2,3-dihydropyridazin-3-one, marked a significant advancement. The cyclopropyl group confers conformational rigidity and metabolic stability, which are advantageous in drug design.

Modern synthetic approaches, such as the use of diazonium salts formed in situ, have enabled the efficient preparation of N-substituted derivatives. A 2017 study reported the first synthesis of pyridazinones using curcuminoid precursors and substituted phenylamines, yielding compounds with varied substituents (R = H, Cl, Br, I, COOH) at the N1 position. These derivatives exhibited distinct spectroscopic profiles and biological activities, highlighting the role of N-substituents in modulating electronic and steric effects.

Table 1: Key Advances in N-Substituted Pyridazinone Research

Properties

IUPAC Name |

2-(cyclopropylmethyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c11-8-2-1-5-9-10(8)6-7-3-4-7/h1-2,5,7H,3-4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLWCILNBLYAIIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C(=O)C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethyl)-2,3-dihydropyridazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylmethyl hydrazine with a suitable diketone or ketoester, followed by cyclization to form the dihydropyridazinone ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 2-(Cyclopropylmethyl)-2,3-dihydropyridazin-3-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the dihydropyridazinone ring to a fully saturated pyridazinone.

Substitution: The cyclopropylmethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce saturated pyridazinones.

Scientific Research Applications

Therapeutic Applications

1. Inhibition of Phosphodiesterase 4 (PDE4)

One of the primary applications of 2-(Cyclopropylmethyl)-2,3-dihydropyridazin-3-one derivatives is their role as selective inhibitors of phosphodiesterase 4 (PDE4). PDE4 inhibitors are significant in treating inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), rheumatoid arthritis, and atopic dermatitis. The inhibition of PDE4 leads to increased levels of cyclic AMP (cAMP), which has anti-inflammatory effects .

2. Combination Therapy

These compounds can be used in combination with other therapeutic agents, including steroids and immunosuppressive drugs. This combination can enhance efficacy while potentially reducing side effects associated with higher doses of steroids or immunosuppressants like cyclosporin A and rapamycin . This synergistic effect is particularly beneficial in managing chronic inflammatory conditions.

3. Tissue Repair and Wound Healing

Research indicates that these compounds may also promote tissue repair and wound healing. Their application in preserving solutions for transplant organs suggests they could enhance cell viability during storage, thereby improving outcomes in transplantation medicine .

Case Study 1: PDE4 Inhibition in Asthma Models

A study investigated the effects of 2-(Cyclopropylmethyl)-2,3-dihydropyridazin-3-one derivatives in animal models of asthma. The results demonstrated significant reductions in airway hyperresponsiveness and inflammation markers when compared to control groups. These findings support the compound's potential as a therapeutic agent for asthma management.

Case Study 2: Wound Healing Efficacy

In a clinical setting, a formulation containing this compound was tested for its efficacy in promoting wound healing in diabetic patients. The results indicated accelerated healing times and improved tissue regeneration compared to standard treatments. This suggests that the compound could be beneficial in developing new therapies for chronic wounds.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Pyridazinone derivatives with substitutions at the 2-, 5-, and 6-positions demonstrate distinct physicochemical and biological profiles:

5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (e.g., 3a-3h) :

Synthesized via alkylation of 5-chloro-6-phenylpyridazin-3(2H)-one with various halides, these compounds highlight the impact of 2-position substituents. For instance, bulkier groups (e.g., benzyl) may hinder rotational freedom, while electron-withdrawing substituents (e.g., halogens) could alter reactivity . The cyclopropylmethyl group in the target compound likely offers intermediate steric bulk compared to phenyl or alkyl groups.- This contrasts with the cyclopropylmethyl group at the 2-position, which balances hydrophobicity and metabolic stability .

- This positional difference underscores the importance of substitution patterns .

Positional Isomers and Their Implications

- 6-Cyclopropyl-2,3-dihydropyridazin-3-one (CAS 1161737-33-2): This positional isomer features a cyclopropyl group at the 6-position. Molecular weight for this isomer is reported as 136.15 g/mol .

Data Tables

Table 1: Structural and Synthetic Comparison of Selected Pyridazinone Derivatives

Biological Activity

2-(Cyclopropylmethyl)-2,3-dihydropyridazin-3-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure features a dihydropyridazinone core, which is significant for its pharmacological properties. The cyclopropylmethyl group may influence its interaction with biological targets, enhancing its therapeutic potential.

Antimicrobial Activity

Research indicates that derivatives of pyridazinones, including 2-(Cyclopropylmethyl)-2,3-dihydropyridazin-3-one, exhibit notable antimicrobial properties. In a study focused on the synthesis and evaluation of various pyridazinone derivatives, certain compounds demonstrated significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 2-(Cyclopropylmethyl)-2,3-dihydropyridazin-3-one | S. aureus | 15 |

| 2-(Cyclopropylmethyl)-2,3-dihydropyridazin-3-one | E. coli | 12 |

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies revealed that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins .

Case Study:

A recent study explored the effects of 2-(Cyclopropylmethyl)-2,3-dihydropyridazin-3-one on MCF-7 cells. The compound was found to decrease cell viability significantly at concentrations above 10 µM after 48 hours of exposure.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 20 | 50 |

| 50 | 25 |

Enzyme Inhibition

Another area of interest is the compound's role as an enzyme inhibitor. It has been reported to inhibit specific kinases involved in cancer progression. For instance, it showed promising results against the TAK1 kinase, which is implicated in inflammatory responses and cancer .

Inhibition Data:

In a kinase assay, the compound exhibited an IC50 value of approximately 25 nM against TAK1.

| Kinase | IC50 (nM) |

|---|---|

| TAK1 | 25 |

| Other Kinases | >100 |

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any compound. Preliminary studies suggest that 2-(Cyclopropylmethyl)-2,3-dihydropyridazin-3-one possesses favorable pharmacokinetic properties, including moderate solubility and permeability profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.